

# 2-Phenyl-1,3-dioxolane molecular weight

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## Compound of Interest

Compound Name: **2-Phenyl-1,3-dioxolane**

Cat. No.: **B1584986**

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## An In-Depth Technical Guide to 2-Phenyl-1,3-dioxolane

### Introduction

**2-Phenyl-1,3-dioxolane**, a heterocyclic acetal, serves as a cornerstone protecting group in modern organic synthesis. Its stability under a range of conditions, coupled with its straightforward introduction and removal, makes it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of **2-Phenyl-1,3-dioxolane**, focusing on its physicochemical properties, its application as a protecting group for carbonyl compounds, and detailed experimental protocols for its use.

## Physicochemical and Spectroscopic Data

The fundamental properties of **2-Phenyl-1,3-dioxolane** are summarized below, providing essential data for its application in a laboratory setting.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	150.17 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	936-51-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	80 °C at 0.3 mmHg <a href="#">[4]</a>
Density	1.106 g/mL at 25 °C <a href="#">[4]</a>
Refractive Index (n <sup>20</sup> /D)	1.526 <a href="#">[4]</a>
IUPAC Name	2-phenyl-1,3-dioxolane <a href="#">[1]</a>
Synonyms	Benzaldehyde ethylene acetal <a href="#">[1]</a> <a href="#">[3]</a>

## Application in Organic Synthesis: A Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction.[\[5\]](#) 1,3-Dioxolanes are frequently employed as protecting groups for carbonyls (aldehydes and ketones) and 1,2-diols due to their stability in neutral and basic conditions and their facile removal under acidic conditions.[\[2\]](#) [\[6\]](#)

**2-Phenyl-1,3-dioxolane** is formed from the acid-catalyzed reaction of benzaldehyde and ethylene glycol.[\[3\]](#) It offers robust stability against various nucleophiles, bases, and some oxidizing and reducing agents, making it a reliable choice for complex synthetic pathways.[\[3\]](#)[\[7\]](#)

## Experimental Protocols

The following protocols provide detailed methodologies for the formation and cleavage of **2-Phenyl-1,3-dioxolane**, a common sequence in synthetic chemistry.

### Protocol 1: Synthesis of 2-Phenyl-1,3-dioxolane (Protection)

This protocol details the protection of benzaldehyde as its ethylene acetal.

Reaction Scheme: Benzaldehyde + Ethylene Glycol  $\rightleftharpoons$  **2-Phenyl-1,3-dioxolane** + H<sub>2</sub>O

#### Materials:

- Benzaldehyde (1.0 equivalent)
- Ethylene glycol (1.2 equivalents)
- p-Toluenesulfonic acid (catalytic amount)
- Toluene
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or potassium carbonate[1]

#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.[1][2]
- Add a sufficient volume of toluene to dissolve the reactants and to facilitate the azeotropic removal of water.[1][2]
- Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.[2]
- Continue heating until no more water is collected, which indicates the reaction is complete. This typically takes 1 to 2 hours.[1]
- Allow the reaction mixture to cool to room temperature.[2]
- Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine. [2]

- Dry the organic layer over anhydrous magnesium sulfate or treat with potassium carbonate to neutralize the acid catalyst.[1][2]
- Filter the solution and concentrate the solvent using a rotary evaporator.[1][2]
- The crude product can be purified by vacuum distillation to yield pure **2-Phenyl-1,3-dioxolane**.[1][2]

## Protocol 2: Deprotection of 2-Phenyl-1,3-dioxolane

This protocol describes the acid-catalyzed hydrolysis to regenerate the aldehyde.

Materials:

- **2-Phenyl-1,3-dioxolane** (1 equivalent)
- Acetone and water mixture
- Dilute hydrochloric acid or other acid catalyst (e.g., NaBArF<sub>4</sub>)[3][8][9]
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the **2-Phenyl-1,3-dioxolane** in a mixture of acetone and water.[9]
- Add a catalytic amount of a suitable acid. A quantitative conversion to benzaldehyde can be achieved within five minutes at 30 °C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF<sub>4</sub>) in water.[3][8]
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

- Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.[9]
- Extract the product with ethyl acetate.
- Combine the organic extracts and wash with water and then brine.[9]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.

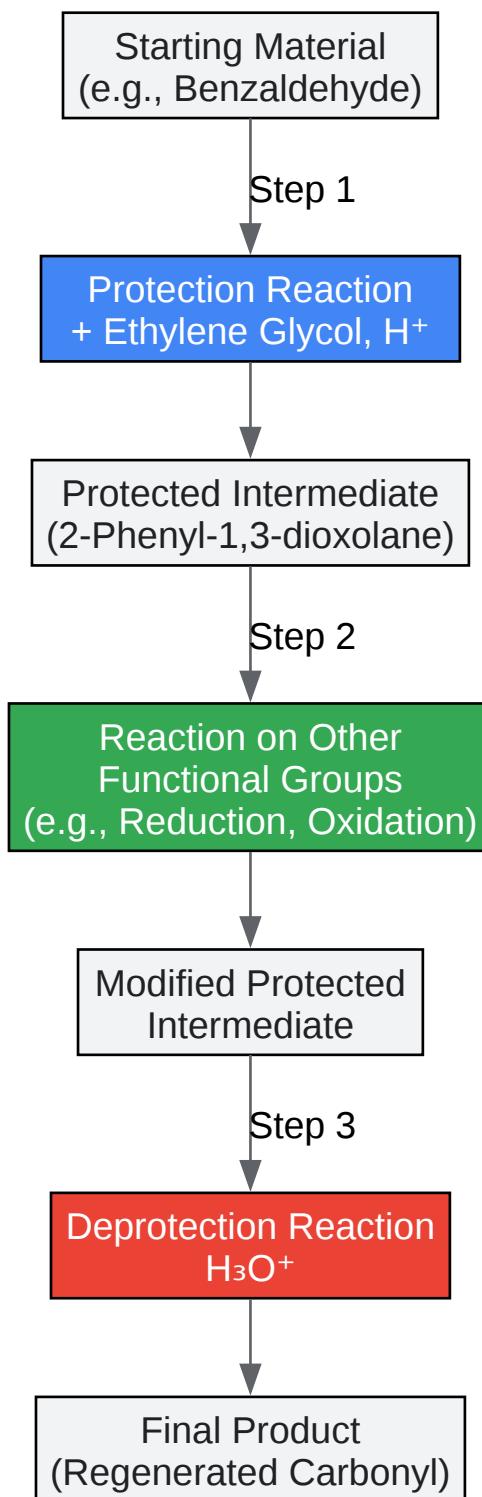
## Quantitative Reaction Data

The following table summarizes typical quantitative data for the protection and deprotection reactions.

Parameter	Protection (Synthesis)	Deprotection (Hydrolysis)
Reactants	Benzaldehyde (1.0 mol), Ethylene Glycol (1.2 mol)[1]	2-Phenyl-1,3-dioxolane
Catalyst	p-Toluenesulfonic acid (catalytic)[1]	NaBArF <sub>4</sub> (catalytic)[3][8]
Solvent	Toluene[1]	Water[3][8]
Temperature	Reflux (approx. 111 °C)[1]	30 °C[3][8]
Reaction Time	1 hour 25 minutes[1]	5 minutes[3][8]
Yield	High (e.g., 122.9 g from 1.0 mol benzaldehyde)[1]	Quantitative[3]

## Logical Workflow Visualization

The following diagram illustrates the logical workflow of using **2-Phenyl-1,3-dioxolane** as a protecting group in a multi-step synthesis.



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Caption: Workflow for using **2-Phenyl-1,3-dioxolane** as a protecting group.

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